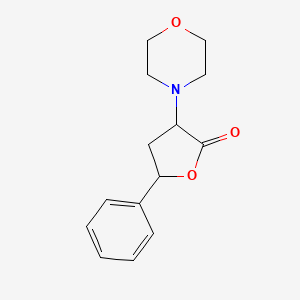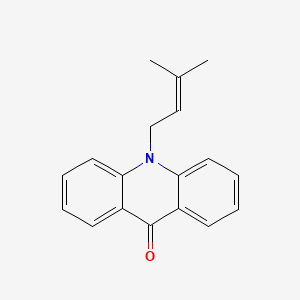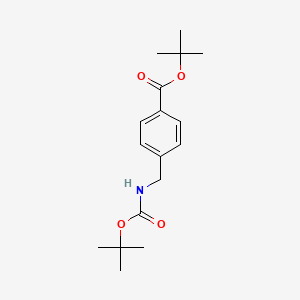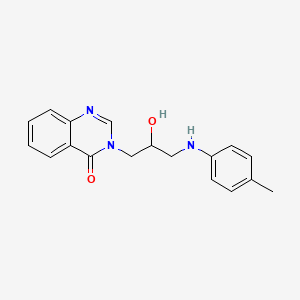
3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a hydroxy and p-tolylamino substituent, making it a unique molecule with potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the p-Tolylamino Group: The p-tolylamino group can be introduced through nucleophilic substitution reactions, where the hydroxy group is replaced by the p-tolylamino group using reagents like p-toluidine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The p-tolylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
p-Toluidine, other nucleophiles.Major Products Formed
Oxidation: Formation of quinazolinone derivatives with carbonyl groups.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and p-tolylamino groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The quinazolinone core may interact with nucleic acids or proteins, affecting cellular processes such as signal transduction, gene expression, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(3H)-Quinazolinone: The parent compound with a similar core structure but lacking the hydroxy and p-tolylamino substituents.
2-Hydroxyquinazolinone: A derivative with a hydroxy group at the 2-position.
3-Aminoquinazolinone: A derivative with an amino group at the 3-position.
Uniqueness
3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one is unique due to the presence of both hydroxy and p-tolylamino groups, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
65971-10-0 |
|---|---|
Molekularformel |
C18H19N3O2 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
3-[2-hydroxy-3-(4-methylanilino)propyl]quinazolin-4-one |
InChI |
InChI=1S/C18H19N3O2/c1-13-6-8-14(9-7-13)19-10-15(22)11-21-12-20-17-5-3-2-4-16(17)18(21)23/h2-9,12,15,19,22H,10-11H2,1H3 |
InChI-Schlüssel |
DFDRFVQZIVMSIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NCC(CN2C=NC3=CC=CC=C3C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


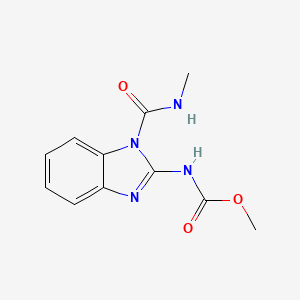
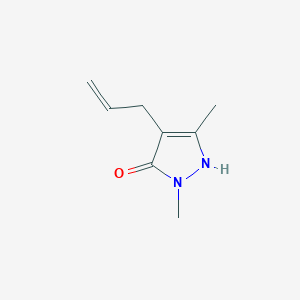
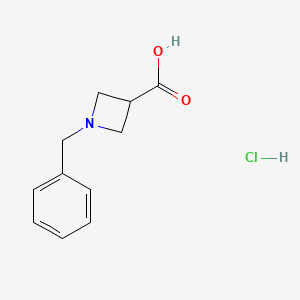
![2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12924376.png)
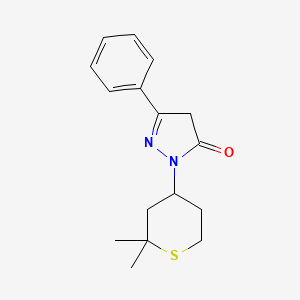
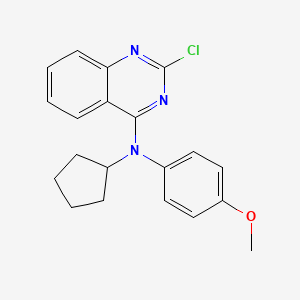

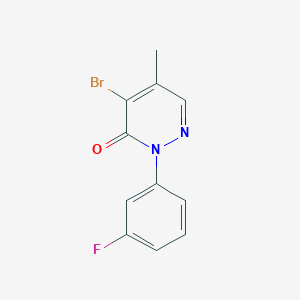


![Ethyl {2-[2-(4-chlorophenyl)hydrazinyl]-3H-indol-3-ylidene}carbamate](/img/structure/B12924394.png)
